5-Chloro-2,3-dihydro-1-benzofuran-3-ol
Description
Significance of the Dihydrobenzofuran Scaffold in Modern Chemical Sciences
The 2,3-dihydrobenzofuran (B1216630) scaffold is a pivotal structural motif in the realm of medicinal chemistry and organic synthesis. Its significance stems from its presence as a core component in a vast number of natural products and synthetic compounds that exhibit a wide range of biological activities. organic-chemistry.orgnih.gov These activities include antiviral, antibacterial, anti-inflammatory, and antimitotic properties. organic-chemistry.org The rigid heterocyclic structure, formed by the fusion of a benzene (B151609) ring with a saturated furan (B31954) ring, imparts both stability and versatility, making it a key building block for many bioactive molecules. nih.gov
In organic synthesis, dihydrobenzofuran scaffolds are highly valued as precursors for constructing more complex organic frameworks. mdpi.com Their utility as a foundational structure has spurred the development of numerous novel and efficient synthetic pathways to assemble the dihydrobenzofuran core. chemicalbook.com The versatility of this scaffold allows for a diversity-oriented synthesis approach, enabling the creation of libraries of compounds with varied physicochemical properties for screening and drug discovery. organic-chemistry.org
Table 1: Examples of Bioactive Natural Products Containing the 2,3-Dihydrobenzofuran Framework
| Natural Product | Biological Activity/Significance |
| (+)-Decursivine | An alkaloid with potential antimalarial activities. nih.gov |
| (+)-Conocarpan | A secondary metabolite from plants of the Piper species with antifungal activities. nih.gov |
| Pterocarpan | A class of compounds with various biological activities. chemicalbook.com |
| (+)-Lithospermic acid | A natural product with noted biological properties. chemicalbook.com |
Overview of Halogenated Dihydrobenzofurans in Contemporary Research
The introduction of halogen atoms into organic molecules is a common strategy in medicinal chemistry to modulate their physicochemical and biological properties. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net In the context of the dihydrobenzofuran scaffold, halogenation can lead to derivatives with enhanced or novel biological activities.
Research into halogenated compounds is extensive, with thousands of halogenated natural products discovered, many of which originate from marine organisms and exhibit a wide spectrum of biological activities including antibacterial, antifungal, antiviral, and antitumor effects. nih.govnih.gov While much of the literature on halogenated benzofurans focuses on the fully aromatic parent compounds, the principles of how halogens affect molecular properties are applicable to the dihydrobenzofuran series as well. For instance, studies on 5-chloro benzofuran (B130515) derivatives have explored their synthesis and potential antibacterial activities. uni.lu The presence of a chlorine atom on the benzene ring of the dihydrobenzofuran scaffold, as in 5-Chloro-2,3-dihydro-1-benzofuran-3-ol, is anticipated to alter its electronic properties and biological profile compared to the non-halogenated parent compound.
Academic and Research Focus on this compound
Specific academic and research literature focusing exclusively on this compound is limited. The compound is more often situated in the context of being a derivative or intermediate within the broader class of halogenated benzofurans. Its structural features, namely the chloro-substituent on the aromatic ring and the hydroxyl group on the dihydrofuran ring, suggest its potential utility as a building block in organic synthesis.
Table 2: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₇ClO₂ | 170.59 |
| 5-Chloro-2,3-dihydro-1-benzofuran | C₈H₇ClO | 154.59 |
| 5-Chloro-2,3-dihydro-1-benzofuran-3-one | C₈H₅ClO₂ | 168.58 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1-benzofuran-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7,10H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLZIDPXEPQVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40613239 | |
| Record name | 5-Chloro-2,3-dihydro-1-benzofuran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40613239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5590-44-3 | |
| Record name | 5-Chloro-2,3-dihydro-3-benzofuranol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5590-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2,3-dihydro-1-benzofuran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40613239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Chloro 2,3 Dihydro 1 Benzofuran 3 Ol and Its Analogs
Strategies for the Construction of the 2,3-Dihydrobenzofuran (B1216630) Core
The 2,3-dihydrobenzofuran scaffold is a core structural motif present in a multitude of natural products and biologically active molecules. Its synthesis has been a significant focus of chemical research, leading to the development of numerous innovative strategies. These methods primarily revolve around the formation of the fused furan (B31954) ring onto a benzene (B151609) precursor.
Intramolecular Cyclization Approaches for Benzofuran (B130515) Ring Formation
Intramolecular cyclization represents a direct and efficient strategy for constructing the dihydrobenzofuran ring system. These methods involve a precursor molecule that already contains the necessary phenolic oxygen and a side chain, which are then induced to form the heterocyclic ring.
A variety of catalytic systems have been developed to facilitate this transformation. For instance, Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation with 1,3-dienes provides a redox-neutral pathway to dihydrobenzofurans. organic-chemistry.org This approach demonstrates good functional group compatibility and has been extended to asymmetric synthesis. organic-chemistry.org Other transition metals, such as iridium, have also been employed. Ir-catalyzed intramolecular cycloaddition of a C-H bond from an o-methyl ether group to a carbon-carbon double bond is another effective method. nih.gov
Furthermore, radical cyclization offers a distinct mechanistic pathway. The single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cascade to construct complex benzofuran derivatives. These strategies often rely on the pre-organization of the linear precursor to favor the ring-closing reaction over intermolecular processes. uni-kiel.de
Palladium-Catalyzed Reactions in Dihydrobenzofuran Synthesis
Palladium catalysis has emerged as one of the most powerful and versatile tools for the synthesis of the 2,3-dihydrobenzofuran core. bepls.com These reactions often exhibit high efficiency and selectivity, allowing for the construction of highly functionalized derivatives.
One prominent strategy is the palladium-catalyzed carboalkoxylation of 2-allylphenol (B1664045) derivatives. nih.gov This method couples the phenol (B47542) with aryl triflates, proceeding through an anti-oxypalladation of the alkene to yield products with good diastereoselectivity. nih.gov Another widely used approach involves the oxidative annulation between phenols and various coupling partners like alkenylcarboxylic acids. nih.gov
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly efficient. A palladium-catalyzed domino Heck/cross-coupling reaction of alkene-tethered aryl iodides with β-chloroenones enables the formation of one C-O and two C-C bonds in one step. rsc.org Similarly, a highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes yields chiral substituted 2,3-dihydrobenzofurans with excellent control over regiochemistry and stereochemistry. organic-chemistry.org
| Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Alkene Carboalkoxylation | 2-Allylphenols + Aryl Triflates | Good yields and diastereoselectivities (up to >20:1). | nih.gov |
| Oxidative Annulation | Phenols + Alkenylcarboxylic Acids | Excellent regioselectivity. | nih.gov |
| Domino Heck/Cross-Coupling | Alkene-tethered Aryl Iodides + β-Chloroenones | Forms three bonds in a single operation. | rsc.org |
| Asymmetric Heck/Tsuji-Trost | o-Bromophenols + 1,3-Dienes | Excellent regio- and enantiocontrol. | organic-chemistry.org |
| Cycloisomerization | 2-(1-Hydroxyprop-2-ynyl)phenols | Forms 2-methylene-2,3-dihydrobenzofuran-3-ols as intermediates. | researchgate.netacs.org |
Microwave-Assisted Synthetic Routes for Benzofuran Derivatives
The application of microwave irradiation has significantly advanced the synthesis of benzofuran derivatives by dramatically reducing reaction times and often improving product yields. sapub.org Microwave-assisted organic synthesis (MAOS) is recognized as a green chemistry technique that enhances reaction efficiency compared to conventional heating methods. sapub.orgresearchgate.net
Reactions that traditionally require several hours can often be completed in a matter of minutes under microwave conditions. sapub.org For example, the synthesis of benzofuran-3(2H)-ones and three-component syntheses of 2,3-disubstituted benzofurans under Sonogashira conditions have been successfully optimized using microwave heating. researchgate.netnih.gov This rapid and efficient heating minimizes the formation of side products, leading to cleaner reaction profiles and simpler purification. nih.gov
Utilization of Phenol-Based Precursors in Dihydrobenzofuran Synthesis
Phenols are the most common and logical starting materials for the synthesis of dihydrobenzofurans, as they provide the aromatic ring and the crucial oxygen atom for the heterocyclic core. A vast array of synthetic methods begin with appropriately substituted phenols.
Transition metal-catalyzed reactions frequently employ phenol derivatives. Palladium-catalyzed methods, for instance, utilize precursors such as 2-allylphenols, o-iodophenols, and simple phenols for coupling and cyclization reactions. nih.govnih.govrsc.org Beyond palladium, other metals have proven effective. Copper-catalyzed intramolecular reactions of aryl boronic esters derived from phenols can yield chiral dihydrobenzofuran-3-ols. nih.gov Photocatalytic methods can achieve oxidative [3+2] cycloadditions of phenols with alkenes using visible light, offering a modular and environmentally benign approach.
The specific substitution pattern on the starting phenol is crucial as it dictates the substitution on the final product and can influence the regiochemical outcome of the cyclization process. oregonstate.edu
Regioselective Introduction of the 5-Chloro Moiety
Achieving specific substitution patterns on the benzofuran ring is critical for modulating the compound's biological activity. The regioselective synthesis of 5-chloro-2,3-dihydro-1-benzofuran-3-ol is most commonly and efficiently achieved by utilizing a starting material that already contains the chlorine atom at the desired position.
The preferred precursor is a 4-chlorophenol (B41353) derivative. The chloro-substituent on the phenol ring directs the subsequent cyclization to form the 5-chloro-substituted dihydrobenzofuran ring system. For example, the synthesis of the related 5-chloro-1,3-benzoxazol-2(3H)-one begins with 2-amino-4-chlorophenol, where the chlorine is already in the correct position. nih.gov This "substrate control" strategy avoids the challenges of direct chlorination of the dihydrobenzofuran core, which could lead to a mixture of isomers (e.g., at the 5- and 7-positions) due to the activating effect of the ring oxygen.
The synthesis of the target molecule typically proceeds via an intermediate such as 5-chloro-2,3-dihydro-1-benzofuran-3-one. uni.lu This ketone can be synthesized from a 4-chlorophenol precursor through reactions like intramolecular Friedel-Crafts-type condensation of an α-phenoxycarbonyl compound. The subsequent reduction of the ketone at the C-3 position yields the desired this compound.
Stereoselective Synthesis and Resolution of 2,3-Dihydrobenzofuran-3-ols
The hydroxyl group at the C-3 position of 2,3-dihydrobenzofuran-3-ol creates a stereogenic center, meaning the compound can exist as a pair of enantiomers. The synthesis of single enantiomers is often crucial for pharmacological applications and can be achieved through two main strategies: direct asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis: This approach aims to create a single enantiomer directly. Nickel-catalyzed intramolecular asymmetric addition of aryl halides to ketones is a highly enantioselective method for producing chiral 3-hydroxy-2,3-dihydrobenzofurans containing a tertiary alcohol at the C-3 position. organic-chemistry.orgnih.gov Biocatalytic strategies using engineered enzymes, such as myoglobins, have also been developed for the highly diastereo- and enantioselective construction of complex dihydrobenzofuran scaffolds. rochester.edu
Resolution of Racemic Mixtures: When a synthesis produces a 50:50 mixture of both enantiomers (a racemate), a resolution process is required to separate them. pharmaguideline.com A common chemical resolution method involves reacting the racemic alcohol with a single enantiomer of a chiral acid or base. libretexts.orglibretexts.org This reaction creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by techniques like crystallization. libretexts.org After separation, the chiral auxiliary is removed to yield the pure enantiomers of the alcohol.
A specific method for resolving 2,3-dihydrobenzofuran-3-ols involves the transesterification of the racemic alcohol with an enantiopure reagent like (R)-pentolactone. ias.ac.in This creates diastereomeric esters that can be separated chromatographically. The separated esters are then cleaved to afford the individual, enantiopure alcohols. ias.ac.in
| Strategy | Methodology | Key Features | Reference |
|---|---|---|---|
| Asymmetric Synthesis | Ni-Catalyzed Asymmetric Addition | Directly forms chiral tertiary alcohol with high enantioselectivity. | organic-chemistry.orgnih.gov |
| Biocatalysis (Engineered Myoglobins) | Highly diastereo- and enantioselective (>99.9% de and ee). | rochester.edu | |
| Resolution | Diastereomeric Salt Formation | Classical method reacting racemic alcohol/acid with a chiral base/acid. Separation by crystallization. | libretexts.orglibretexts.org |
| Diastereomeric Ester Formation | Transesterification with a chiral auxiliary (e.g., (R)-pentolactone) followed by chromatographic separation. | ias.ac.in |
Diastereoisomeric and Enantiomeric Separation Techniques for Benzofuran-3-ols
The synthesis of benzofuran-3-ols often results in a mixture of stereoisomers. The separation of these isomers into pure enantiomers and diastereomers is critical for evaluating their specific biological activities.
One established method for resolving enantiomers of 2,2-disubstituted 2,3-dihydro-benzofuran-3-ols involves classical resolution. ias.ac.in This process begins with the synthesis of a racemic mixture of the benzofuran-3-ol, which may present as both syn and anti diastereoisomers. These diastereomers can sometimes be separated after protecting the hydroxyl group, for instance, through silylation. ias.ac.in The resolution of the separated racemic anti-isomers has been successfully achieved through transesterification using a chiral resolving agent, such as (R)-pantolactone. ias.ac.inias.ac.in This creates diastereomeric esters that can be separated chromatographically, followed by hydrolysis to yield the pure enantiomers. A general ¹H NMR method can then be used to establish the absolute configurations of the separated esters. ias.ac.in
For analytical and preparative separation, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique. Chiral stationary phases (CSPs) are employed to differentiate between enantiomers. For example, CSPs based on chiral crown ethers have proven effective for the resolution of racemic compounds containing primary amino groups, a functional group that can be present in derivatives of benzofurans. researchgate.net Similarly, ovomucoid-based chiral columns, such as the Ultron ES-OVM, have been used for the simultaneous determination of diastereoisomeric and enantiomeric impurities in complex molecules, demonstrating the capability of chiral HPLC to resolve multiple stereoisomers in a single run. nih.gov
Asymmetric Synthetic Approaches to 2,3-Dihydrobenzofuran-3-ol Chirality
To avoid the often inefficient process of resolving racemic mixtures, significant research has focused on developing asymmetric synthetic methods that directly produce enantiomerically enriched 2,3-dihydrobenzofurans.
A prominent strategy involves the [4+1] annulation between in situ generated o-quinone methides and ammonium (B1175870) ylides. nih.gov The use of Cinchona alkaloids as chiral tertiary amines in the formation of the ammonium ylide has been shown to induce high levels of stereocontrol, leading to the synthesis of chiral 2,3-dihydrobenzofuran derivatives with excellent enantioselectivity (e.g., 99:1 e.r.) and diastereoselectivity (>95:5 d.r.). nih.gov
Another approach is the intramolecular asymmetric addition of aryl halides to unactivated ketones. This method provides access to chiral 3-hydroxy-2,3-dihydrobenzofurans that possess a chiral tertiary alcohol at the C-3 position, achieving good yields and excellent enantioselectivities. organic-chemistry.org Furthermore, biocatalytic strategies have emerged as a powerful tool. Engineered myoglobin (B1173299) catalysts have been used for the highly diastereo- and enantioselective cyclopropanation of benzofurans, yielding stereochemically dense 2,3-dihydrobenzofurans with outstanding enantiopurity (>99.9% de and ee) on a preparative scale. nih.gov
Below is a table summarizing various asymmetric methods for the synthesis of chiral 2,3-dihydrobenzofuran derivatives.
| Method | Catalyst/Reagent | Key Features | Stereoselectivity | Reference |
|---|---|---|---|---|
| [4+1] Annulation | Cinchona Alkaloid (Quinidine) | Reaction of o-quinone methides and ammonium ylides. | e.r. = 99:1, d.r. > 95:5 | nih.gov |
| Intramolecular Addition | Palladium/Chiral Ligand | Asymmetric addition of aryl halides to ketones. | High ee | organic-chemistry.org |
| Biocatalytic Cyclopropanation | Engineered Myoglobin | Cyclopropanation of benzofurans with diazo reagents. | >99.9% de and ee | nih.gov |
| Domino Annulation | Cs₂CO₃ | Reaction of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates. | High diastereoselectivity | rsc.org |
Derivatization Strategies of the 3-Hydroxyl Group on the Dihydrofuran Ring
The 3-hydroxyl group of 2,3-dihydro-1-benzofuran-3-ol (B2930292) is a versatile functional handle for synthesizing a wide array of derivatives. Standard chemical transformations can be applied to this secondary alcohol to explore structure-activity relationships or to prepare intermediates for more complex targets.
Common derivatization reactions include:
Oxidation: The hydroxyl group can be oxidized to a ketone, yielding the corresponding 5-chloro-2,3-dihydro-1-benzofuran-3-one. uni.lu This transformation is often achieved using mild oxidizing agents.
Esterification and Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides (under basic conditions) can produce a variety of esters and ethers, respectively. These reactions are fundamental for creating libraries of compounds for biological screening.
Elimination/Dehydration: Acid-promoted dehydration of 3-hydroxy-2,3-disubstituted dihydrobenzofurans can lead to the formation of the corresponding 2-alkenyl benzofurans, thereby aromatizing the furan ring. acs.org
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), allowing for its displacement by various nucleophiles to introduce new functionalities at the C-3 position.
Ritter Reaction: In the presence of a nitrile and a strong acid, 3-aryl-3-hydroxy-benzofuran-2-ones can be converted into the corresponding 3-amido-3-aryl-benzofuranones in high yields. researchgate.net
These derivatization strategies allow for the systematic modification of the core scaffold, enabling the fine-tuning of its chemical and biological properties.
Total Synthesis Approaches Involving Dihydrobenzofuran Intermediates
The 2,3-dihydrobenzofuran core is a key building block in the total synthesis of numerous complex natural products. rsc.org Synthetic strategies often construct this heterocyclic system as a central intermediate, which is then elaborated to achieve the final target molecule.
For example, the synthesis of the natural product Vibsanol involved a tandem cyclization to create the desired benzofuran intermediate, which was then deprotected to yield the final product. rsc.org In the synthesis of a norneolignan isolated from Ratanhia, a key step involved a one-pot reaction to form a 2-arylbenzofuran intermediate, which was subsequently modified to introduce a 3-hydroxypropyl side chain. rsc.org
The total synthesis of Demethoxy-egonol also highlights the importance of benzofuran intermediates. The synthetic route involved the construction of a 2-arylbenzofuran skeleton from methyl 3-(4-hydroxyphenyl)propionate, followed by desulfurization to yield a key intermediate that was carried forward to the final natural product. rsc.org These examples underscore the strategic importance of dihydrobenzofuran intermediates in accessing complex molecular architectures found in nature. rsc.org
Reactivity and Reaction Mechanisms of 5 Chloro 2,3 Dihydro 1 Benzofuran 3 Ol
Hydroxyl Group Reactivity: Esterification, Etherification, and Oxidation Pathways
The secondary hydroxyl group is a key site of reactivity, readily undergoing reactions typical of alcohols, such as esterification, etherification, and oxidation.
Esterification: The compound can be converted to its corresponding esters through reaction with acylating agents. For instance, treatment with acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, yields the C3-ester. This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acylating agent. mdpi.com
Etherification: Ether derivatives can be synthesized, for example, through the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base like sodium hydride to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction to form the corresponding ether.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 5-chloro-2,3-dihydro-1-benzofuran-3-one. uni.lu This transformation can be achieved using a variety of common oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation conditions, or Dess-Martin periodinane. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the C3 carbon.
| Reaction Type | Reagents | Product | Mechanism |
|---|---|---|---|
| Esterification | Acetyl chloride, Pyridine | 5-Chloro-2,3-dihydro-1-benzofuran-3-yl acetate | Nucleophilic Acyl Substitution |
| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 5-Chloro-3-methoxy-2,3-dihydro-1-benzofuran | Williamson Ether Synthesis (SN2) |
| Oxidation | Pyridinium chlorochromate (PCC) | 5-Chloro-2,3-dihydro-1-benzofuran-3-one | Oxidation of secondary alcohol |
Reactions Involving the 2,3-Dihydrofuran (B140613) Ring System
The 2,3-dihydrofuran ring is generally stable, but can undergo specific reactions, often involving the C-O bonds or elimination to form a more conjugated system.
Acid-Catalyzed Elimination: In the presence of a strong acid and heat, the hydroxyl group at C3 can be protonated, forming a good leaving group (water). Subsequent elimination of water can lead to the formation of a double bond, resulting in the corresponding 5-chlorobenzofuran. This dehydration reaction transforms the dihydrobenzofuran scaffold into the fully aromatic benzofuran (B130515) system.
Ring Opening: Under harsh reductive conditions, such as with strong reducing agents like lithium aluminum hydride in combination with a Lewis acid, the ether linkage could potentially be cleaved. This would result in the opening of the dihydrofuran ring to yield a substituted phenethyl alcohol derivative.
Electrophilic Aromatic Substitution on the Chlorinated Benzene (B151609) Moiety
The benzene ring of 5-Chloro-2,3-dihydro-1-benzofuran-3-ol can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is directed by the two existing substituents: the chloro group and the cyclic ether. msu.edu
The chloro group is a deactivating, ortho-, para-director.
The alkoxy group of the dihydrofuran ring is an activating, ortho-, para-director.
The activating effect of the alkoxy group is generally stronger than the deactivating effect of the chlorine. The alkoxy group directs to the C7 (ortho) and C5 (para, blocked by chlorine) positions. The chloro group directs to the C4 (ortho) and C6 (para) positions. The combined influence suggests that incoming electrophiles will preferentially substitute at the C7 position, which is ortho to the strongly activating ether oxygen, and to a lesser extent at the C4 position.
Common EAS reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂).
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces another halogen atom. masterorganicchemistry.com
Friedel-Crafts Acylation: Reaction with an acyl chloride and a Lewis acid catalyst introduces an acyl group. researchgate.net
| EAS Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran-3-ol |
| Bromination | Br₂, FeBr₃ | 7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-ol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-Chloro-3-hydroxy-2,3-dihydro-1-benzofuran-7-yl)ethan-1-one |
Metal-Catalyzed Cross-Coupling Reactions on Halogenated Dihydrobenzofurans
The chlorine atom at the C5 position serves as a functional handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are less reactive than the corresponding bromides or iodides, suitable catalyst systems, often involving palladium or nickel, can facilitate these transformations. beilstein-journals.org
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base can form a new C-C bond, yielding 5-aryl- or 5-vinyl-2,3-dihydro-1-benzofuran-3-ol. uzh.ch
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with a terminal alkyne results in the formation of 5-alkynyl derivatives. nih.govrsc.org
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine can be used to introduce nitrogen-based substituents at the C5 position.
These reactions significantly enhance the molecular complexity and allow for the synthesis of a diverse library of derivatives from the parent compound.
Rearrangement and Cyclization Reactions of Dihydrobenzofuran Scaffolds
The dihydrobenzofuran scaffold can participate in rearrangement reactions, particularly under conditions that promote the formation of cationic intermediates.
Acid-Catalyzed Rearrangement: Protonation of the C3-hydroxyl group and subsequent loss of water generates a carbocation at the C3 position. This intermediate could potentially undergo a Wagner-Meerwein-type rearrangement. wiley-vch.dersc.org For instance, a hydride shift from C2 could occur, leading to a more stable benzylic carbocation at C2, which could then be trapped by a nucleophile.
Dehydration-Cyclization: As mentioned in section 3.2, elimination of the hydroxyl group can form 5-chlorobenzofuran. This intramolecular cyclization (dehydration) is a key reaction pathway that alters the core scaffold from a dihydrobenzofuran to a benzofuran. The resulting benzofuran is a fully aromatic and highly stable heterocyclic system that can undergo its own unique set of reactions. organic-chemistry.org
Structure Activity Relationship Sar Studies of 5 Chloro 2,3 Dihydro 1 Benzofuran 3 Ol and Its Derivatives
Impact of the 5-Chloro Substituent on Biological Activity in Benzofuran (B130515) Derivatives
The presence and position of halogen substituents on the benzofuran ring are critical determinants of biological activity. The 5-chloro substituent, in particular, has been shown to significantly influence the pharmacological profile of benzofuran derivatives, contributing to enhanced potency in various therapeutic areas, notably in anticancer and antimicrobial applications.
Halogenation of the benzofuran scaffold is a common strategy to enhance biological effects. The introduction of a chlorine atom at the C-5 position can lead to a significant increase in anticancer activities. nih.gov This is partly attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov Research has consistently shown that halogen-substituted benzofurans exhibit significant cytotoxicity, and while the nature of the halogen (e.g., Cl, Br, F) may not drastically alter the cytotoxic activity, its position on the benzofuran ring is of great importance. nih.gov
For instance, in a series of 5-chlorobenzofuran-2-carboxamides developed as allosteric modulators of the cannabinoid receptor type 1 (CB1), the 5-chloro substituent was a key feature of the lead compounds with potent antiproliferative activity against various cancer cell lines. nih.gov Similarly, studies on other benzofuran derivatives have highlighted that the introduction of a chloro substituent at the 5-position is closely related to the antibacterial activity of the compound. nih.gov
The following table summarizes the effect of the 5-chloro substituent on the biological activity of selected benzofuran derivatives based on various studies.
| Compound Class | Biological Activity | Key Findings |
| 5-Chlorobenzofuran-2-carboxamides | Anticancer | The 5-chloro substituent is a key feature for antiproliferative activity. nih.gov |
| Halogenated Benzofurans | Antibacterial | Substitution with a halogen at the 5-position is correlated with antibacterial efficacy. nih.gov |
| 5-Substituted Benzofurans | Osteoblast Differentiation | Electron-withdrawing groups like chlorine at the 5-position can confer moderate activity. jst.go.jp |
Role of the 3-Hydroxyl Group in Ligand-Receptor Interactions and Pharmacological Effects
The 3-hydroxyl group on the 2,3-dihydrofuran (B140613) ring is a crucial functional group that can significantly influence the pharmacological effects of 5-Chloro-2,3-dihydro-1-benzofuran-3-ol and its derivatives. Its ability to participate in hydrogen bonding is a key factor in determining ligand-receptor interactions.
Hydrogen bonds are fundamental to the specificity and affinity of molecular recognition in biological systems. unina.it The hydroxyl group, acting as both a hydrogen bond donor and acceptor, can form strong and directional interactions with amino acid residues in the binding pocket of a receptor or enzyme. researchgate.net The presence of a hydroxyl group has been shown to be crucial for the anticancer activity of certain benzofuran derivatives, as it can promote favorable interactions with the target. nih.gov In some cases, the replacement of a phenolic hydroxyl group with another hydrogen-bond donor preserved the compound's cytotoxicity, whereas replacement with a hydrogen-bond acceptor altered its activity. nih.gov
In the context of 1,25-dihydroxyvitamin D3 and its receptor, specific hydroxyl groups are known to form hydrogen bonds with key amino acid residues, and the mutation of these residues leads to a decrease in binding affinity and transcriptional activation. nih.gov While this is a different system, it illustrates the principle of how strategically positioned hydroxyl groups are vital for molecular recognition and biological response. The desolvation penalty of a hydroxyl group is high, meaning that for it to contribute positively to binding affinity, the ligand's scaffold must allow for a perfect spatial fit within the binding site to form strong hydrogen bonds. researchgate.net
The following table outlines the potential roles of the 3-hydroxyl group in the biological activity of 2,3-dihydro-1-benzofuran-3-ol (B2930292) derivatives.
| Interaction Type | Description | Potential Pharmacological Impact |
| Hydrogen Bond Donor | The hydroxyl proton can be donated to an electronegative atom (e.g., oxygen, nitrogen) on the receptor. | Enhanced binding affinity and specificity, leading to increased potency. |
| Hydrogen Bond Acceptor | The lone pairs of the hydroxyl oxygen can accept a hydrogen from a donor group on the receptor. | Contributes to the overall network of interactions within the binding site, stabilizing the ligand-receptor complex. |
| Polarity and Solubility | The hydroxyl group increases the polarity of the molecule. | Can influence pharmacokinetic properties such as solubility and membrane permeability. |
Influence of Substitutions on the 2,3-Dihydrofuran Ring on Bioactivity
Modifications to the 2,3-dihydrofuran ring of benzofuran derivatives can have a profound impact on their biological activity. The size, shape, and electronic nature of substituents at the C-2 and C-3 positions can alter the molecule's interaction with its biological target, as well as its pharmacokinetic properties.
Compounds containing a dihydrofuran moiety are known to exhibit a wide range of biological activities, including anti-inflammatory, antifungal, and tumor-inhibiting properties. researchgate.net The bioactivity of these compounds can be modulated by changing the substituents on the basic skeleton. researchgate.net For instance, in a series of dihydrobenzofuran derivatives developed as GPR119 agonists, optimization of the substituents on the dihydrobenzofuran ring was a key part of the medicinal chemistry strategy. nih.gov
In some cases, restricting the conformation of otherwise flexible substituents by incorporating them into a fused dihydrofuran ring has been shown to increase potency. researchgate.net This suggests that the rigidity and specific orientation of substituents on the dihydrofuran ring are important for optimal interaction with the target. The synthesis of novel 2,3-dihydrofuran derivatives with various substitutions has led to the discovery of compounds with impressive antibacterial and cytotoxic activities. nih.gov
Research on 2,3-dihydro-1-benzofuran derivatives as selective cannabinoid receptor 2 (CB2) agonists revealed that substitutions at the C-3 position were highly sensitive, suggesting that this part of the molecule is oriented towards a hydrophobic pocket within the transmembrane domain of the receptor. nih.gov
The following table provides examples of how substitutions on the 2,3-dihydrofuran ring can influence bioactivity.
| Substitution Position | Type of Substituent | Impact on Bioactivity |
| C-2 | Various | The nature of the substituent at C-2 can be crucial for cytotoxic activity. nih.gov |
| C-3 | Hydrophobic groups | Can lead to interactions with hydrophobic pockets in the receptor, influencing potency. nih.gov |
| Fused Ring Systems | Rigidified substituents | Can increase potency by locking the molecule in a more favorable conformation for binding. researchgate.net |
Conformational Analysis and its Correlation with Biological Outcomes
The three-dimensional conformation of a molecule is a critical factor in determining its biological activity. Conformational analysis, which explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is therefore essential for understanding the structure-activity relationships of flexible molecules like this compound.
In the development of GPR119 agonists based on a dihydrobenzofuran scaffold, computer-assisted conformational modeling was employed to guide the medicinal chemistry design. nih.gov This highlights the importance of understanding the preferred conformations of these molecules to optimize their interactions with the target receptor. For some anticancer agents, specific conformations, such as an anti-isomer, were identified through nuclear Overhauser effect (NOE) correlations, providing insights into the spatial arrangement of different parts of the molecule. nih.gov
Comparative SAR with Related Dihydrobenzofuran Analogs
A key comparison can be made between benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds. The saturation of the furan (B31954) ring in dihydrobenzofurans introduces a chiral center (if substituted at C-2 or C-3) and a more flexible, non-planar ring system compared to the aromatic and planar furan ring in benzofurans. This difference in geometry and flexibility can lead to different binding modes and potencies. For instance, in the development of SERCA2a activators, benzofuran scaffolds were hydrogenated to generate dihydrobenzofuran derivatives to evaluate the role of aromaticity and heteroatom positioning in receptor engagement. nih.gov
Studies on fluorinated benzofuran and dihydrobenzofuran derivatives have shown that both scaffolds can be effective anti-inflammatory and potential anticancer agents, with the biological effects being enhanced by the presence of fluorine, bromine, and hydroxyl groups. nih.gov A series of new benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives were synthesized, with some showing significant growth inhibitory activity against a range of cancer cell lines. nih.gov
In the context of plant stress mitigation, 2,3-dihydro-1-benzofuran-4-carboxylates carrying electron-donating substituents in a phenyl moiety showed strong in vivo activity, whereas those with electron-withdrawing groups had lower activity. researchgate.net This highlights how the electronic nature of substituents, in combination with the dihydrobenzofuran core, dictates the biological response.
The following table presents a comparative SAR of dihydrobenzofuran analogs with different structural features.
| Analog Type | Key Structural Difference | Impact on Biological Activity |
| Benzofuran vs. Dihydrobenzofuran | Aromatic vs. Saturated furan ring | Alters molecular geometry, flexibility, and potential for stereoisomerism, which can affect receptor binding and potency. nih.gov |
| Substituted Dihydrobenzofurans | Different substituents on the dihydrofuran ring | The nature and position of substituents are critical for modulating activity, with electronic and steric factors playing a key role. researchgate.net |
| Fluorinated Dihydrobenzofurans | Presence of fluorine atoms | Can enhance biological effects, contributing to anti-inflammatory and anticancer properties. nih.gov |
Investigation of Biological Activities and Mechanisms of Action
Antimicrobial Properties: Antibacterial and Antifungal Activities of Benzofuran (B130515) Derivatives
Benzofuran derivatives have demonstrated significant potential as antimicrobial agents, addressing the critical need for new antibiotics due to rising resistance. nih.govrsc.org Research has shown that these compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. nih.govrsc.org
The antibacterial efficacy of benzofuran derivatives is highly dependent on the nature and position of substituents on the core structure. For instance, compounds featuring a hydroxyl group at the C-6 position have shown excellent activity against multiple bacterial strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL. nih.gov Similarly, the presence of halogen atoms, such as bromine, can confer potent antibacterial and antifungal properties. rsc.org Derivatives with two bromo-substituents, one on the benzofuran ring (C-5) and another on an attached phenyl ring (C-4), exhibited excellent activity against all tested bacterial strains with MIC values between 29.76 and 31.96 µmol/L. rsc.org
A study on benzofurans isolated from the marine-derived fungus Penicillium crustosum highlighted the differential activity based on the heteroatom in the ring. Aza-benzofuran derivatives were found to have better antibacterial activity, whereas oxa-benzofuran compounds showed stronger antifungal effects. mdpi.com One compound demonstrated moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus with MIC values of 12.5 µg/mL, while another showed potent antifungal activity against Penicillium italicum and Colletotrichum musae with a MIC of 12.5 µg/mL. mdpi.com
Table 1: Selected Antibacterial and Antifungal Activities of Benzofuran Derivatives
| Compound Type | Target Organism | Activity (MIC) |
|---|---|---|
| Aza-benzofuran Derivative | Salmonella typhimurium | 12.5 µg/mL |
| Aza-benzofuran Derivative | Staphylococcus aureus | 12.5 µg/mL |
| Oxa-benzofuran Derivative | Penicillium italicum | 12.5 µg/mL |
| Oxa-benzofuran Derivative | Colletotrichum musae | 12.5–25 µg/mL |
| 6-Hydroxy Benzofuran | Various Bacteria | 0.78-3.12 µg/mL |
| Dibromo-substituted Benzofuran | Various Bacteria | 29.76-31.96 µmol/L |
| Benzofuran-disulfide hybrid (V40) | Xanthomonas oryzae pv oryzae | 0.28 µg/mL (EC50) |
| Benzofuran-disulfide hybrid (V40) | Xanthomonas oryzae pv oryzicola | 0.56 µg/mL (EC50) |
The mechanisms through which benzofuran derivatives exert their antimicrobial effects are varied. One significant target is the inhibition of ergosterol (B1671047) biosynthesis, a crucial pathway for maintaining fungal cell membrane integrity. researchgate.net The benzofuran-based drug Amiodarone (B1667116) has been shown to inhibit oxidosqualene cyclase, a key enzyme in this pathway, leading to fungal cell death. researchgate.net While some benzimidazole (B57391) derivatives are known to target Erg11p in the same pathway, this mechanism highlights a key vulnerability in fungi that can be exploited by heterocyclic compounds. nih.gov
Other mechanisms have also been identified. Certain substituted benzofurans act as DNA gyrase B inhibitors, specifically targeting Mycobacterium tuberculosis. nih.gov More recent research on novel benzofuran derivatives containing disulfide moieties revealed that they function as versatile bactericides. acs.orgnih.gov Proteomic analysis and enzyme activity assays have helped to preliminarily uncover the antibacterial mechanism of these potent compounds. acs.orgnih.gov
Anti-Inflammatory Effects and Associated Molecular Mechanisms
Benzofuran and its derivatives are recognized for their potent anti-inflammatory properties. nih.govmdpi.com A primary mechanism of action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com Certain aza-benzofuran compounds, for instance, were found to inhibit NO release with IC50 values of 17.3 µM and 16.5 µM, respectively, without showing cytotoxicity. mdpi.com
More detailed mechanistic studies on heterocyclic/benzofuran hybrids have revealed their ability to modulate key inflammatory signaling pathways. mdpi.comnih.gov One promising piperazine/benzofuran hybrid, compound 5d, demonstrated an excellent inhibitory effect on NO generation (IC50 = 52.23 µM). mdpi.comnih.gov Further investigation showed that this compound significantly inhibits the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways. mdpi.comnih.govdntb.gov.ua By suppressing the activation of these pathways, the compound effectively down-regulates the secretion of pro-inflammatory mediators including NO, cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.comnih.gov
Antioxidant Potential and Related Molecular Pathways
The benzofuran scaffold is a component of many compounds with significant antioxidant activity. nih.govnih.gov The antioxidant capacity of these derivatives is often attributed to their ability to act as free radical scavengers. scholarena.com Theoretical studies using density functional theory (DFT) have elucidated the specific molecular pathways involved in this activity. scholarena.comrsc.org
Three primary mechanisms have been explored:
Hydrogen Atom Transfer (HAT): This is the thermodynamically preferred mechanism in the gas phase and non-polar environments. scholarena.comrsc.org
Single-Electron Transfer followed by Proton Transfer (SET-PT) scholarena.com
Sequential Proton Loss Electron Transfer (SPLET): This mechanism is favored in polar solutions like water. scholarena.comrsc.org
The efficiency of these mechanisms is influenced by the substituents on the benzofuran ring. Electron-withdrawing groups can decrease bond dissociation enthalpies, while electron-donating groups help to decrease ionization potentials, thereby modulating the antioxidant activity. scholarena.com It has also been reported that transforming a chroman skeleton into a benzofuran one can lead to an increase in antioxidant activity. nih.gov
Antitumor and Anticancer Activities of Benzofuran-Based Compounds
Benzofuran-based compounds have emerged as a significant class of agents with potent antitumor and anticancer activities. nih.govrsc.org Their efficacy has been demonstrated against a wide panel of human cancer cell lines, including breast, colon, and leukemia. nih.govnih.gov The anticancer action is often multifactorial and highly dependent on the type and position of substituents on the benzofuran core. nih.gov
Halogenation, particularly the introduction of chlorine or bromine atoms, has been shown to significantly increase the cytotoxic activities of these derivatives. nih.govmdpi.com For example, a brominated derivative attached to the methyl group at the 3-position of the benzofuran ring showed remarkable cytotoxicity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov Studies have also shown that some of these compounds can induce apoptosis in cancer cells, as indicated by a significant increase in caspase 3/7 activity. mdpi.com
Table 2: Selected In Vitro Anticancer Activities of Benzofuran Derivatives
| Compound Type | Cancer Cell Line | Activity (IC50) |
|---|---|---|
| Pyrazole-based Benzofuran (13d) | Breast (MCF-7) | 0.08 µM |
| Pyrazole-based Benzofuran (13d) | Colon (SW480) | 0.55 µM |
| Brominated Benzofuran | Leukemia (K562) | 5 µM |
| Brominated Benzofuran | Leukemia (HL60) | 0.1 µM |
| Benzofuran-piperazine hybrid (38) | Lung (A549) | 0.12 µM |
| Benzofuran-piperazine hybrid (38) | Gastric (SGC7901) | 2.75 µM |
The anticancer effects of benzofuran derivatives are linked to their ability to modulate specific cellular signaling pathways that are critical for tumor growth and survival. One of the identified targets is the non-receptor tyrosine kinase c-Src, which plays a role in cancer cell proliferation and invasion. nih.gov A specific benzofuran-pyrazole derivative was found to produce a significant 59% inhibition of Src kinase activity at a concentration of 10 µM. rsc.org
Other pathways are also targeted. A benzene-sulfonamide-based benzofuran derivative was designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the progression of various malignant cancers. nih.gov Additionally, other benzofuran derivatives have been identified as inhibitors of mTOR signaling, another crucial pathway in cancer cell metabolism and growth. nih.gov
Other Reported Biological Activities (e.g., Anti-HIV, Anti-parasitic, Cannabinoid Receptor Modulation)
Beyond the activities previously described, the versatile benzofuran scaffold has been utilized to develop agents targeting a range of other biological systems.
Anti-HIV Activity: Several novel series of benzofuran derivatives have been synthesized and evaluated for their in vitro anti-HIV-1 activity. nih.govnih.gov Mechanistic studies have revealed that these compounds can act through different modes of inhibition. Some function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), while others have been found to inhibit HIV entry or the activity of HIV-1 protease. rsc.org Certain 3-benzoyl benzofurans and their pyrazole (B372694) derivatives were identified as potent inhibitors, with one compound showing an IC50 value of 0.12 µM against the CAP210 pseudovirus. rsc.org
Anti-parasitic Activity: Benzofuran derivatives have shown promise in treating parasitic diseases like Chagas disease, caused by Trypanosoma cruzi. nih.gov A derivative based on the structure of amiodarone was able to inhibit the growth of the parasite in both its culture and clinically relevant intracellular forms. nih.gov The mechanism of action involves the disruption of the parasite's intracellular calcium (Ca2+) homeostasis, leading to a collapse of the mitochondrial membrane potential and alkalinization of acidocalcisomes. researchgate.netnih.gov
Cannabinoid Receptor Modulation: A series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.govscilit.com The CB2 receptor is expressed mainly in immune tissues and is an emerging target for treating neuropathic pain and inflammation without the psychoactive side effects associated with CB1 receptor activation. nih.govolemiss.edu The development of these selective benzofuran-based CB2 agonists represents a significant advancement in targeting the endocannabinoid system for therapeutic benefit. nih.gov
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic properties and reactivity of molecules. For the 2,3-dihydrobenzofuran (B1216630) scaffold, DFT calculations are employed to understand its fundamental characteristics.
Detailed research findings from studies on related 2,3-dihydrobenzofuran-2-carboxylate derivatives have utilized DFT with the B3LYP/6–31++G (d, p) basis set to analyze the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. For instance, a smaller HOMO-LUMO gap suggests higher reactivity. In one such study, the HOMO-LUMO gap for various derivatives was found to be in the range of 0.16533 to 0.29371 eV. researchgate.net These calculations also allow for the mapping of the electrostatic potential, which identifies the electron-rich and electron-deficient regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. Vibrational frequency analysis and charge distribution potential are also key outputs of these quantum chemical studies. researchgate.net
Table 1: Representative Quantum Chemical Descriptors for Substituted 2,3-Dihydrobenzofuran Scaffolds
| Descriptor | Typical Calculated Value Range | Significance |
|---|---|---|
| HOMO Energy | Varies with substitution | Relates to electron-donating ability |
| LUMO Energy | Varies with substitution | Relates to electron-accepting ability |
| HOMO-LUMO Gap (eV) | 0.16 - 0.30 | Indicator of chemical reactivity and stability researchgate.net |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in understanding the interactions that drive the biological activity of compounds like 5-Chloro-2,3-dihydro-1-benzofuran-3-ol.
Studies on various 2,3-dihydrobenzofuran derivatives have demonstrated their potential to interact with a range of biological targets. For example, derivatives of this scaffold have been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2), a target for neuropathic pain. nih.gov In another study, ensemble docking was used to identify 2,3-dihydrobenzofuran derivatives as potential inhibitors of the PDE1B enzyme, a target for neurological and psychological disorders. nih.gov Docking studies on other benzofuran (B130515) derivatives have explored their binding to microbial targets like dihydrofolate reductase and DNA gyrase. orientjchem.orgijper.org
The binding energy, typically expressed in kcal/mol, is a key metric from docking studies, with values more negative than -6.0 kcal/mol generally indicating strong and stable interactions. researchgate.net These simulations reveal crucial interactions such as hydrogen bonds and hydrophobic contacts. For the this compound, the hydroxyl group at the 3-position is a potential hydrogen bond donor and acceptor, while the chlorophenyl moiety can engage in hydrophobic and halogen bonding interactions within a receptor's active site.
Table 2: Illustrative Molecular Docking Results for 2,3-Dihydrobenzofuran Derivatives against Various Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) Range | Key Interacting Residues (Example) |
|---|---|---|---|
| Cannabinoid Receptor 2 (CB2) | N/A (Homology Model) | Potent Agonism | Not Specified nih.gov |
| Phosphodiesterase 1B (PDE1B) | Multiple | High Affinity | Not Specified nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and the conformational changes that may occur over time. These simulations are crucial for validating the results of molecular docking and for understanding the influence of the solvent environment.
For 2,3-dihydrobenzofuran derivatives identified as PDE1B inhibitors, MD simulations were performed to confirm the stability of the docked poses within the enzyme's active site. nih.gov Similarly, MD simulations of benzofuran-1,2,3-triazole hybrids targeting the Epidermal Growth Factor Receptor (EGFR) have shown stable interactions within the receptor's active site, reinforcing their potential as inhibitors. nih.govnih.gov These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. They also allow for a detailed analysis of the hydrogen bond network and other non-covalent interactions as they evolve over the simulation period.
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters for Research Leads
In silico prediction of ADME properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. Various computational models are used to estimate properties like lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.
Preliminary ADMET studies for some 2,3-dihydro-1-benzofuran derivatives have been conducted, suggesting that this scaffold can be modified to achieve desirable drug-like properties. nih.govscispace.com For instance, the introduction of the benzofuran core in place of an isatin (B1672199) scaffold was a strategy to increase bioavailability. nih.gov Computational tools and online servers are frequently used to predict these properties. For example, in silico analysis of benzofuran-1,2,3-triazole hybrids suggested good pharmacokinetic and safety profiles for the lead compounds. nih.govresearchgate.net These predictions are often guided by rules such as Lipinski's Rule of Five, which outlines the physicochemical properties associated with good oral bioavailability. researchgate.net
Table 3: Predicted ADME Properties for a Representative 2,3-Dihydrobenzofuran Scaffold
| ADME Property | Predicted Value/Classification | Importance in Drug Discovery |
|---|---|---|
| Molecular Weight ( g/mol ) | < 500 | Adherence to Lipinski's Rule of Five |
| LogP (Lipophilicity) | 1-3 | Influences absorption and distribution |
| Aqueous Solubility | Moderately Soluble | Essential for absorption |
| Blood-Brain Barrier Permeability | Varies with substitution | Determines CNS activity |
In Silico Screening for Novel Biological Activities
In silico screening, including both ligand-based and structure-based virtual screening, is a powerful strategy for identifying new biological activities for a given chemical scaffold. These methods allow for the rapid screening of large compound libraries against a specific biological target or based on a known active ligand.
The 2,3-dihydrobenzofuran scaffold has been the subject of such screening campaigns. Pharmacophore-based screening was successfully used to identify derivatives of this class as novel inhibitors of PDE1B. nih.gov In another example, a structure-based virtual screening of a database of natural products, which included benzofuran-containing compounds, was performed to identify potential inhibitors of pancreatic lipase. mdpi.com These approaches significantly accelerate the discovery of new lead compounds by prioritizing a smaller, more manageable number of molecules for synthesis and experimental testing. The versatility of the benzofuran core makes it a promising starting point for discovering compounds with a wide range of biological activities, from anticancer to antimicrobial effects. nih.govresearchgate.netnih.gov
Advanced Analytical Methodologies for Characterization and Research
Spectroscopic Techniques in Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are fundamental to the structural characterization of 5-Chloro-2,3-dihydro-1-benzofuran-3-ol, providing detailed information about its atomic connectivity and functional groups.
Interactive Table: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2a | ~4.2 | dd | J(2a,2b) = ~10, J(2a,3) = ~6 |
| H-2b | ~4.7 | dd | J(2b,2a) = ~10, J(2b,3) = ~8 |
| H-3 | ~5.2 | t | J(3,2a) = ~6, J(3,2b) = ~8 |
| OH | Variable | s (broad) | - |
| H-4 | ~7.2 | d | J(4,6) = ~2 |
| H-6 | ~6.9 | dd | J(6,7) = ~8, J(6,4) = ~2 |
| H-7 | ~6.8 | d | J(7,6) = ~8 |
Interactive Table: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~75 |
| C-3 | ~95 |
| C-3a | ~120 |
| C-4 | ~130 |
| C-5 | ~125 |
| C-6 | ~111 |
| C-7 | ~122 |
| C-7a | ~158 |
Infrared (IR) Spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show a characteristic broad absorption band for the hydroxyl (-OH) group stretch, typically in the region of 3200-3600 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the dihydrofuran moiety, C-O stretching, and C-Cl stretching vibrations. mdpi.comresearchgate.net
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its structure. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed. The fragmentation of related dihydrobenzofuran neolignans has been studied, suggesting that characteristic losses, such as the loss of water from the molecular ion, would be expected for this compound. nist.govnih.govchemguide.co.uklibretexts.org
Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Possible Fragmentation Pathway |
| 184/186 | [M]⁺ | Molecular ion (presence of Cl isotope pattern) |
| 166/168 | [M-H₂O]⁺ | Loss of a water molecule |
| 137 | [M-H₂O-CHO]⁺ | Subsequent loss of a formyl radical |
| 111 | [C₇H₄O]⁺ | Further fragmentation |
Chromatographic Methods for Purification and Analysis (e.g., GC-MS, HPLC)
Chromatographic techniques are indispensable for the purification and analytical assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For chlorinated dihydrobenzofurans, GC-MS allows for the separation of isomers and the identification of impurities. researchgate.netunica.it The coupling with a mass spectrometer provides structural information on the separated components based on their fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) is a versatile method for both purification and quantitative analysis. A reversed-phase HPLC method could be developed for this compound, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comderpharmachemica.comnih.govunirioja.es Detection would typically be performed using a UV detector, monitoring at a wavelength where the benzofuran (B130515) chromophore absorbs, for instance around 280 nm.
Interactive Table: Exemplar HPLC Method for Dihydrobenzofuran Derivatives
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 282 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
Quantitative Analysis of Hydroxyl and Other Functional Groups in Dihydrobenzofurans
The precise quantification of the hydroxyl group in this compound is crucial for understanding its reactivity and for quality control purposes.
Quantitative ³¹P NMR Spectroscopy is a highly effective and accurate method for the determination of hydroxyl groups. researchgate.net This technique involves the in-situ derivatization of the hydroxyl group with a phosphorus-containing reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, followed by the acquisition of a ³¹P NMR spectrum. The signals of the phosphitylated hydroxyl groups appear in distinct chemical shift regions, allowing for their quantification with the use of an internal standard. This method offers high signal resolution and can provide complete quantitative information from a small sample size in a relatively short time. researchgate.net
Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Determination
Since the C3 position of this compound is a stereocenter, methods to determine its enantiomeric purity are of significant importance.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating enantiomers. wvu.edunih.govresearchgate.netlibretexts.orgmdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including alcohols. rsc.org
Interactive Table: Exemplar Chiral HPLC Conditions for Dihydrofuran Analogs
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
Vibrational Circular Dichroism (VCD) Spectroscopy is a powerful chiroptical technique that can be used to determine the enantiomeric excess (% ee) and the absolute configuration of chiral molecules. nih.govresearchgate.netnih.govrsc.orgacs.org VCD measures the differential absorption of left and right circularly polarized infrared light. Since enantiomers have VCD spectra that are equal in magnitude but opposite in sign, a calibration curve can be constructed to determine the enantiomeric composition of a sample. This technique is particularly useful as it does not require chromatographic separation of the enantiomers. The stretching vibration of the hydroxyl group is a sensitive probe for VCD analysis of chiral alcohols. researchgate.net
Future Directions and Research Perspectives
Design and Synthesis of Novel 5-Chloro-2,3-dihydro-1-benzofuran-3-ol Derivatives with Enhanced Bioactivity
The future design of novel derivatives will focus on strategic structural modifications to enhance potency and selectivity. Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the benzofuran (B130515) ring are crucial for biological activity. rsc.orgnih.gov For instance, the introduction of halogens, hydroxyl groups, or different heterocyclic rings can significantly influence the cytotoxic and antibacterial properties of the molecule. rsc.orgmdpi.com
Future research will likely involve:
Hybrid Molecules: Creating hybrid compounds by combining the dihydrobenzofuran scaffold with other known pharmacophores, such as pyrazoline, triazole, or chalcone (B49325) moieties, has emerged as a promising strategy to develop potent cytotoxic agents. nih.govresearchgate.netresearchgate.netnih.gov
Stereochemistry: As the 2,3-dihydrobenzofuran (B1216630) structure contains prochiral carbons, the synthesis and evaluation of optically active enantiomers are critical. cnr.itresearchgate.net Developing chemoenzymatic strategies and asymmetric catalysis will be essential to produce enantiopure compounds, which may exhibit differential bioactivity and safety profiles. researchgate.net
Fluorination: The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to improve metabolic stability, permeability, and bioavailability. nih.gov Synthesizing fluorinated derivatives of this compound could lead to compounds with enhanced anti-inflammatory and anticancer effects. mdpi.comnih.gov
Exploration of Emerging Therapeutic Areas for the Dihydrobenzofuran Scaffold
While the anticancer and antimicrobial activities of dihydrobenzofuran derivatives are well-documented, the scaffold's versatility suggests potential in a wider range of diseases. rsc.orgrsc.orgnih.govrsc.org
Emerging therapeutic areas for exploration include:
Neurodegenerative Diseases: Certain dihydrobenzofuran derivatives have shown neuroprotective properties, including the inhibition of enzymes like monoamine oxidase B (MAO-B), which is associated with Parkinson's and Alzheimer's diseases. mdpi.com Further investigation into derivatives like this compound for activity against targets such as acetylcholinesterase could yield new treatments for Alzheimer's. nih.gov
Inflammatory Disorders: Dihydrobenzofurans have demonstrated significant anti-inflammatory effects by inhibiting key mediators like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). mdpi.comnih.gov This opens avenues for developing novel therapies for chronic inflammatory diseases.
Viral Infections: The benzofuran core is present in compounds with antiviral activity. mdpi.comnih.govrsc.org Screening libraries of this compound derivatives against a range of viruses, including hepatitis C, could lead to the discovery of new antiviral agents. nih.govrsc.org
Cardiovascular Diseases: Amiodarone (B1667116), a well-known antiarrhythmic drug, features a benzofuran core, highlighting the scaffold's potential in treating cardiovascular conditions. nih.gov
Advanced Mechanistic Investigations of Biological Activities in Complex Biological Systems
A deeper understanding of how dihydrobenzofuran derivatives exert their biological effects at the molecular level is crucial for rational drug design. Future research must move beyond preliminary screening to detailed mechanistic studies.
Key areas for investigation include:
Target Identification and Validation: Identifying the specific cellular targets (e.g., enzymes, receptors) with which these compounds interact. Techniques such as molecular docking can help predict binding modes with targets like tyrosine kinase receptors. nih.gov
Pathway Analysis: Elucidating the downstream signaling pathways affected by the compounds. For example, in cancer cells, this could involve studying the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. nih.govnih.gov
DNA Interaction Studies: Investigating the ability of novel derivatives to bind to DNA, as this is a mechanism of action for some anticancer drugs. Techniques like absorption spectroscopy, fluorescence, and circular dichroism can clarify the mode of interaction. nih.gov
In Vivo Models: Progressing from in vitro cell line studies to more complex in vivo animal models to evaluate efficacy, pharmacokinetics, and toxicology in a whole biological system. nih.gov
Development of Efficient and Sustainable Synthetic Routes for Dihydrobenzofuran Production
The advancement of dihydrobenzofuran-based therapeutics is contingent on the availability of efficient and environmentally friendly synthetic methods. Traditional multi-step syntheses can be low-yielding and generate significant waste. nih.govjocpr.com
Future efforts will focus on:
Catalyst-Free and Metal-Free Reactions: Developing synthetic protocols that avoid the use of heavy or toxic transition metals, aligning with the principles of green chemistry. nih.gov This includes base-induced reactions and Brønsted acid-catalyzed cyclizations. nih.gov
One-Pot and Multi-Component Reactions: Designing syntheses where multiple chemical transformations occur in a single reaction vessel. This improves efficiency, reduces waste, and shortens production time. Microwave-assisted one-pot methods have already shown promise for this scaffold. nih.gov
Photocatalysis and Electrocatalysis: Utilizing visible light or electricity to drive chemical reactions offers a sustainable alternative to traditional heating methods. mdpi.comnih.gov
C-H Functionalization: Employing modern synthetic techniques like C-H bond activation to directly functionalize the dihydrobenzofuran core, avoiding the need for pre-functionalized starting materials. nih.gov
Integration of Artificial Intelligence and Machine Learning in Dihydrobenzofuran Research and Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving predictive accuracy. nih.govnih.gov
The integration of these technologies into dihydrobenzofuran research will be pivotal for:
Predictive Modeling: Using ML algorithms, such as graph neural networks, to predict the biological activities, physicochemical properties, and toxicity of virtual libraries of this compound derivatives. nih.govastrazeneca.com This allows for the in silico screening of vast numbers of compounds to prioritize the most promising candidates for synthesis.
De Novo Drug Design: Employing generative AI models to design entirely new dihydrobenzofuran structures with desired properties tailored to specific biological targets. fnasjournals.com
QSAR and 3D-QSAR Studies: Developing Quantitative Structure-Activity Relationship models to understand the correlation between the chemical structure of derivatives and their biological activity, guiding the design of more potent compounds. nih.gov
Synthesis Prediction: Using AI to devise novel and efficient synthetic routes, optimizing reaction conditions and predicting potential side products. nih.gov
By harnessing these advanced computational tools, researchers can navigate the vast chemical space of dihydrobenzofuran derivatives more effectively, significantly enhancing the efficiency of discovering the next generation of therapeutics. astrazeneca.comdrughunter.com
Q & A
Q. What are the common synthetic routes for preparing 5-Chloro-2,3-dihydro-1-benzofuran-3-ol?
Methodology :
- Oxidation of sulfides : A widely used method involves oxidizing 3-sulfanyl derivatives with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at 273 K, followed by purification via column chromatography (hexane/ethyl acetate) to achieve yields ~70% .
- Cyclization reactions : For dihydrobenzofuran derivatives, reactions with styrene derivatives in hexafluoropropan-2-ol (HFIP) solvent and oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) at room temperature are effective .
Q. Key Considerations :
- Monitor reaction progress with thin-layer chromatography (TLC) to optimize yield.
- Use slow evaporation of diisopropyl ether for single-crystal growth for X-ray diffraction .
Q. What spectroscopic techniques are used to characterize this compound?
Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For example, methyl groups in 3-methylphenylsulfonyl derivatives show distinct singlet peaks .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O, S=O stretches) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in dihydrobenzofuran derivatives?
Methodology :
- X-ray diffraction : Resolve dihedral angles and planarity. For example, the benzofuran ring in sulfonyl derivatives deviates by 0.006 Å from planarity, with a dihedral angle of 80.96° between benzofuran and phenyl rings .
- Intermolecular interactions : Analyze π-π stacking (e.g., centroid-centroid distances: 3.661–3.771 Å) and hydrogen bonding (C–H⋯O) to explain packing motifs .
Q. How do reaction conditions influence sulfone formation efficiency in dihydrobenzofuran synthesis?
Methodology :
- Temperature control : Reactions at 273 K minimize side reactions during sulfone formation .
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance mCPBA reactivity.
- Stoichiometry : A 2:1 molar ratio of mCPBA to sulfide derivative optimizes yield (e.g., 71% in ) .
Q. Challenges :
- Competing oxidation pathways may require iterative optimization of reaction time (e.g., 8 hours for complete conversion) .
Q. How can computational modeling complement experimental structural analysis?
Methodology :
- Density Functional Theory (DFT) : Compare calculated bond lengths/angles with crystallographic data (e.g., SHELXL-97 refinement for methyl group optimization) .
- Molecular dynamics : Simulate π-π interactions and hydrogen bonding to predict crystal packing .
Q. Validation :
- Root-mean-square deviations (RMSD) between computational and experimental data should be <0.1 Å for reliable validation.
Q. What strategies address low regioselectivity in dihydrobenzofuran functionalization?
Methodology :
Q. Case Study :
- Chlorine at the 5-position (as in the target compound) enhances electrophilic substitution at the 2- and 7-positions due to steric and electronic effects .
Q. How are intermolecular interactions leveraged in designing co-crystals or salts?
Methodology :
- Hydrogen-bond acceptors : Sulfonyl groups (S=O) act as acceptors for C–H⋯O bonds, enabling dimer formation .
- π-Stacking motifs : Utilize benzofuran and phenyl ring interactions to stabilize crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
